Methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound features a unique structure with a combination of sulfur, nitrogen, and oxygen atoms, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with pyrido[2,3-d]pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings, such as methyl 5-aryl-3-hydroxythiophene-2-carboxylates.
Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar pyrido[2,3-d]pyrimidine cores, such as various substituted pyrido[2,3-d]pyrimidines.
Uniqueness
Methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H21N3O3S2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
methyl 2-butylsulfanyl-7-methyl-4-oxo-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H21N3O3S2/c1-4-5-8-26-18-20-15-14(16(22)21-18)13(11-7-6-9-25-11)12(10(2)19-15)17(23)24-3/h6-7,9,13H,4-5,8H2,1-3H3,(H2,19,20,21,22) |
InChI Key |
RRHSTXXRTNPQTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CS3)C(=O)N1 |
Origin of Product |
United States |
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